L-ORNITHINE:HCL (13C5; 15N2)
Description
Significance of Stable Isotope-Labeled Compounds in Biochemical Pathway Elucidation
Stable isotope tracing is a powerful technique used to investigate the flow of atoms through metabolic pathways. isotope.commaastrichtuniversity.nl Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of experimental systems, including human studies. maastrichtuniversity.nlnih.gov The methodology involves introducing a substrate, such as an amino acid or glucose, that has been enriched with a heavy isotope like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). maastrichtuniversity.nlckisotopes.com As the labeled substrate is metabolized, the isotopes are incorporated into downstream metabolites.
The true power of this technique lies in its combination with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govspringernature.com These analytical methods can detect the mass difference between the labeled and unlabeled forms of metabolites, allowing for the precise tracking and quantification of metabolic fluxes. maastrichtuniversity.nlresearchgate.net This approach, often termed Stable Isotope-Resolved Metabolomics (SIRM), provides a dynamic view of metabolism that goes beyond static measurements of metabolite concentrations. nih.gov It enables researchers to identify active biochemical routes, discover novel pathways, and understand how metabolic networks are rewired in response to genetic alterations or disease states. nih.govacs.orgembopress.org
The Role of L-Ornithine in Core Metabolic Networks
L-ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. creative-proteomics.comwikipedia.org Despite this, it plays a crucial role in several key metabolic processes. Its most well-known function is as a central intermediate in the urea (B33335) cycle, the primary pathway for the detoxification of ammonia (B1221849) in mammals. creative-proteomics.comwikipedia.org In this cycle, L-ornithine acts as a carrier, accepting a carbamoyl (B1232498) group to form L-citrulline, and is regenerated from L-arginine in a reaction that produces urea. wikipedia.org
Beyond the urea cycle, L-ornithine is a precursor for the synthesis of other important biomolecules. It can be converted to proline and is a key substrate for the production of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), which are essential for cell growth, proliferation, and differentiation. karger.comsigmaaldrich.com The metabolic pathways involving ornithine are interconnected with other major networks, including the catabolism of L-arginine and the synthesis of nitric oxide (NO), a critical signaling molecule. creative-proteomics.comebi.ac.uk
Rationale for Utilizing L-ORNITHINE:HCL (13C5; 15N2) as a Metabolic Tracer
The use of L-ORNITHINE:HCL (13C5; 15N2) as a metabolic tracer offers several distinct advantages for researchers. This specific isotopologue is uniformly labeled with five carbon-13 atoms and two nitrogen-15 atoms, making it significantly heavier than its natural counterpart. isotope.com This high degree of labeling provides a clear and unambiguous signal in mass spectrometry analysis, facilitating its differentiation from endogenous, unlabeled ornithine and its metabolic products.
By tracing the fate of both the carbon and nitrogen atoms simultaneously, researchers can gain a more comprehensive understanding of ornithine metabolism. For example, in studies of nitric oxide synthesis, labeled arginine can be used to track its conversion to citrulline and ornithine. The appearance of ¹³C₅,¹⁵N₂-L-ornithine can then be monitored to assess the activity of arginase, an enzyme that competes with nitric oxide synthase for their common substrate, L-arginine. researchgate.netuniversiteitleiden.nl This dual-labeling strategy allows for the precise dissection of branching metabolic pathways and the quantification of flux through each branch. researchgate.net
The hydrochloride salt form of the tracer enhances its stability and solubility, making it suitable for use in a variety of experimental setups, from cell culture to in vivo studies. sigmaaldrich.com Its application has been demonstrated in various research contexts, including investigations into the metabolic effects of arginine intake in neonatal piglets and the study of nitric oxide metabolite profiling in microvessel-on-a-chip models. researchgate.netphysiology.org
Detailed Research Findings
The application of L-ORNITHINE:HCL (13C5; 15N2) and other isotopically labeled forms of ornithine has yielded significant insights into metabolic regulation. The following table summarizes key findings from studies that have utilized this powerful tracer.
| Research Area | Key Findings | Isotopic Tracer Used | Reference |
| Nitric Oxide Metabolism | In a 3D microvessel-on-a-chip model, the conversion of ¹³C₆,¹⁵N₄-L-Arginine to ¹³C₅,¹⁵N₂-L-Ornithine was used to measure arginase activity and its impact on nitric oxide production. | ¹³C₆,¹⁵N₄-L-Arginine (leading to ¹³C₅,¹⁵N₂-L-Ornithine) | researchgate.netuniversiteitleiden.nl |
| Arginine Metabolism in Neonates | A multi-tracer study in neonatal piglets used l-[U-¹³C₅]ornithine-HCl to quantify the effects of dietary arginine on whole-body arginine metabolism, revealing that proline is a major source of endogenous arginine synthesis. | l-[U-¹³C₅]ornithine-HCl | physiology.org |
| Urea Cycle Dynamics | L-Ornithine monohydrochloride has been used to study its blocking effect on L-arginine transport, which is crucial for understanding nitric oxide overproduction in conditions like endotoxemia. | L-Ornithine monohydrochloride | sigmaaldrich.com |
| Cancer Metabolism | Stable isotope tracing with compounds like ¹³C₅,¹⁵N₂-glutamine has been instrumental in revealing metabolic reprogramming in cancer cells, highlighting the anaplerotic role of pyruvate (B1213749) carboxylase in non-small cell lung cancer. | ¹³C₅,¹⁵N₂-glutamine | eurisotop.com |
Properties
Molecular Weight |
175.57 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Analytical Quality Assurance of L Ornithine:hcl 13c5; 15n2 for Tracer Studies
Chemical Synthesis Methodologies for Isotopic Incorporation
The synthesis of L-Ornithine:HCl (13C5; 15N2) involves the incorporation of five Carbon-13 (¹³C) atoms and two Nitrogen-15 (B135050) (¹⁵N) atoms into the L-ornithine molecule. While specific proprietary methods for the synthesis of this heavily labeled compound are not extensively detailed in publicly available literature, the general approach involves multi-step chemical synthesis. evitachem.combuchem.com
One common strategy for isotopic labeling of amino acids is to start with commercially available, appropriately labeled precursors. For instance, the synthesis could potentially begin with a precursor already containing the ¹³C₅ carbon backbone, to which ¹⁵N-labeled amino groups are subsequently added through a series of chemical reactions. The final step would involve the formation of the hydrochloride salt.
In a broader context, tracer-based metabolomics studies often utilize isotopically labeled versions of related amino acids, such as L-arginine, to study metabolic conversions. For example, the conversion of ¹³C₆, ¹⁵N₄ L-arginine to ¹³C₅, ¹⁵N₂ L-ornithine is tracked to understand arginase activity. universiteitleiden.nlresearchgate.net This indicates that the synthesis of L-Ornithine:HCl (13C5; 15N2) is part of a larger family of stable isotope-labeled amino acids created for metabolic research. otsuka.co.jpotsuka.co.jp
Isotopic Enrichment and Purity Assessment for Research Applications
The utility of L-Ornithine:HCl (13C5; 15N2) in research, particularly in quantitative mass spectrometry, is highly dependent on its isotopic enrichment and chemical purity. ckisotopes.commdpi.com Commercially available standards of this compound typically report high levels of both.
Isotopic Enrichment: This refers to the percentage of the molecules that contain the desired stable isotopes. For L-Ornithine:HCl (13C5; 15N2), suppliers often specify an isotopic enrichment of 98% or higher for both ¹³C and ¹⁵N. ckisotopes.comsigmaaldrich.comeurisotop.com This high level of enrichment is crucial for minimizing interference from naturally occurring isotopes and ensuring the accuracy of tracer studies. eurisotop.com
Chemical Purity: This indicates the percentage of the compound that is in the desired chemical form, free from other chemical contaminants. The chemical purity of research-grade L-Ornithine:HCl (13C5; 15N2) is also typically high, often ≥98%. sigmaaldrich.comeurisotop.com
The quality control and assurance of these parameters are rigorous. buchem.commdpi.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are employed to verify the isotopic enrichment and purity of the final product. buchem.commdpi.comlumiprobe.com A Certificate of Analysis (CoA) is usually provided by the supplier, detailing the results of these quality control tests. ckisotopes.comotsuka.co.jpotsuka.co.jp
Below is a table summarizing typical purity specifications for L-Ornithine:HCl (13C5; 15N2) available for research purposes.
| Parameter | Specification | Source(s) |
| Isotopic Enrichment (¹³C) | ≥98-99% | ckisotopes.comsigmaaldrich.comeurisotop.com |
| Isotopic Enrichment (¹⁵N) | ≥98-99% | ckisotopes.comeurisotop.com |
| Chemical Purity | ≥98% | sigmaaldrich.comeurisotop.com |
Characterization of Isotopic Distribution within the Labeled Compound
The precise location of the stable isotopes within the L-Ornithine:HCl (13C5; 15N2) molecule is critical for its application in metabolic tracer studies. The notation "(13C5; 15N2)" signifies that all five carbon atoms in the ornithine molecule are Carbon-13, and both nitrogen atoms are Nitrogen-15.
Mass spectrometry is the primary technique used to confirm this isotopic distribution. eurisotop.com In mass spectrometric analysis, the labeled compound will exhibit a specific mass shift compared to its unlabeled counterpart. For L-Ornithine:HCl (13C5; 15N2), the expected mass shift is M+7, meaning its mass is 7 units greater than the unlabeled molecule due to the five extra neutrons from the ¹³C atoms and the two extra neutrons from the ¹⁵N atoms. sigmaaldrich.com
In tracer studies, the metabolic fate of L-Ornithine can be followed by tracking this mass shift in its downstream metabolites. For instance, when studying the conversion of ¹³C₆, ¹⁵N₄ L-arginine, the resulting ¹³C₅, ¹⁵N₂ L-ornithine is specifically monitored, confirming the pathway and allowing for quantification of the metabolic flux. universiteitleiden.nlresearchgate.net The specific fragmentation patterns of the labeled compound and its metabolites in tandem mass spectrometry (MS/MS) provide further confirmation of the isotopic distribution. aliribio.comarcturusrx.com
Stability and Storage Considerations for Research Use
Proper storage and handling of L-Ornithine:HCl (13C5; 15N2) are essential to maintain its integrity for research applications. The compound is typically supplied as a solid powder. sigmaaldrich.com
Storage Conditions:
Temperature: Recommendations for storage temperature can vary. While some suppliers suggest storage at room temperature, others recommend -20°C for long-term stability. lumiprobe.comcaymanchem.comisotope.com It is generally advisable to store the compound protected from light and moisture. isotope.comotsuka.co.jp
Stability: When stored correctly, L-Ornithine and its hydrochloride salt are stable compounds. Unlabeled L-Ornithine hydrochloride has been reported to be stable for at least 4 years when stored at -20°C. caymanchem.com The isotopically labeled form is expected to have similar stability.
Handling: For use in experiments, the compound is typically dissolved in an appropriate solvent, such as water or a buffer solution like PBS. caymanchem.comchemicalbook.com Once in solution, the stability may be different, and it is often recommended to use freshly prepared solutions or store them under appropriate conditions for a limited time.
The table below summarizes the storage recommendations for L-Ornithine:HCl (13C5; 15N2).
| Parameter | Recommendation | Source(s) |
| Form | Solid/Powder | sigmaaldrich.com |
| Storage Temperature | Room temperature or -20°C | lumiprobe.comcaymanchem.comisotope.com |
| Long-term Stability | ≥ 4 years (for unlabeled form) | caymanchem.com |
| General Precautions | Store away from light and moisture | isotope.comotsuka.co.jp |
Advanced Methodological Frameworks Employing L Ornithine:hcl 13c5; 15n2
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) stands as a cornerstone for the analysis of L-Ornithine:HCl (13C5; 15N2) and its metabolic products. The distinct mass shift of M+7, resulting from the five ¹³C and two ¹⁵N atoms, allows for unambiguous differentiation from its unlabeled counterpart. sigmaaldrich.com This feature is fundamental to its application as an internal standard and tracer in various MS-based methodologies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for L-ORNITHINE:HCL (13C5; 15N2) and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique for the detection and quantification of L-Ornithine:HCl (13C5; 15N2) and its metabolites in complex biological matrices such as plasma, serum, and tissue extracts. nih.govaliribio.com This isotopically labeled ornithine is frequently utilized as an internal standard in targeted metabolomics assays to ensure accuracy and precision in the quantification of endogenous ornithine and related amino acids. nih.govaliribio.com
In a typical LC-MS/MS workflow, samples are prepared, often involving protein precipitation and extraction of polar metabolites, and then subjected to chromatographic separation followed by mass spectrometric detection. nih.gov The separation is commonly achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography. nih.gov For instance, a method for analyzing 45 amino acids utilizes a UPLC-MS/MS system with specific gradient conditions for separation. lcms.cz
L-Ornithine:HCl (13C5; 15N2) is also instrumental in enzymatic activity assays. For example, in the measurement of ornithine carbamoyltransferase (OTC) activity, it is used as an internal standard to quantify the enzymatic product, citrulline. aliribio.com The reaction is initiated, and after incubation, it is stopped by the addition of a solution containing L-Ornithine:HCl (13C5; 15N2). aliribio.com The distinct mass-to-charge ratio (m/z) of the labeled standard allows for accurate quantification of the analyte of interest. aliribio.com
Tracer studies using labeled precursors like ¹³C₆, ¹⁵N₄ L-arginine can track the metabolic fate of arginine into downstream metabolites, including ¹³C₅, ¹⁵N₂ L-ornithine. universiteitleiden.nl This approach, coupled with LC-MS, enables the reconstruction of metabolic pathways and the assessment of enzyme activities like endothelial nitric oxide synthase (eNOS) and arginase. universiteitleiden.nl
Table 1: LC-MS/MS Parameters for L-Ornithine:HCl (13C5; 15N2) Analysis
| Parameter | Description | Source |
|---|---|---|
| Precursor Ion (m/z) | 140 | aliribio.com |
| Product Ion (m/z) | 75 | aliribio.com |
| Chromatography | UPLC with ACQUITY UPLC BEH C18 or AMIDE columns | lcms.czoup.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) | oup.com |
Ultra-High Resolution Mass Spectrometry (UHRMS) for Isotopologue Differentiation
Ultra-High Resolution Mass Spectrometry (UHRMS) offers the capability to distinguish between isotopologues, which are molecules that differ only in their isotopic composition. eurisotop.com This is particularly valuable in multi-tracer experiments where different stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are used simultaneously. eurisotop.com The high resolving power of UHRMS allows for the separation and independent quantification of molecules labeled with different isotopes, providing a more detailed picture of metabolic fluxes. eurisotop.com For instance, in studies involving both ¹³C- and ¹⁵N-labeled precursors, UHRMS can differentiate isotopologues containing these distinct tracer atoms. eurisotop.com
Quantitative Analysis of Fractional Abundance and Enrichment
A key application of L-Ornithine:HCl (13C5; 15N2) is in stable isotope-resolved metabolomics (SIRM) to quantify the fractional abundance and enrichment of metabolites. eurisotop.com By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotopic label into downstream metabolites. chromservis.eu The measurement of the ratio of the labeled to the unlabeled form of a metabolite provides a direct measure of its synthesis rate and the activity of the metabolic pathway. eurisotop.com This approach moves beyond static metabolite concentrations to provide a dynamic view of metabolism. chromservis.eu The isotope dilution method, a cornerstone of quantitative analysis, relies on the addition of a known amount of the isotopically labeled standard to a sample for the accurate determination of the endogenous analyte concentration. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique for metabolic studies that can utilize stable isotope-labeled compounds like L-Ornithine:HCl (13C5; 15N2).
¹³C-NMR Spectroscopy for Tracing Carbon Flux
¹³C-NMR spectroscopy directly detects the ¹³C nucleus, making it an ideal method for tracing the flow of carbon atoms through metabolic pathways. eurisotop.com When a ¹³C-labeled substrate is metabolized, the position of the ¹³C label in the resulting metabolites can be determined by NMR, providing detailed information about the specific enzymatic reactions that have occurred. researchgate.net For example, using universally labeled ¹³C₅-glutamine, researchers can trace the carbon backbone as it is incorporated into TCA cycle intermediates. researchgate.net While direct detection of ¹³C can have lower sensitivity compared to proton NMR, the information gained about carbon flux is invaluable for understanding metabolic reprogramming in various conditions, such as cancer. eurisotop.comresearchgate.net
15N-NMR Spectroscopy for Nitrogen Fate Mapping
15N-Nuclear Magnetic Resonance (NMR) spectroscopy is a important technique for tracing the path of nitrogen atoms from precursors into various metabolites. bham.ac.uknih.gov When L-ORNITHINE:HCL (13C5; 15N2) is introduced into a biological system, the 15N-labeled nitrogen atoms can be tracked as they are incorporated into other nitrogen-containing compounds. humanmetabolome.com This allows researchers to map the metabolic fate of ornithine's nitrogen, providing quantitative data on the fluxes through nitrogen metabolic pathways. nih.gov
Novel NMR experiments that utilize the 15N nucleus can offer increased efficiency in deriving information about cellular metabolism compared to traditional 1H or 13C NMR methods. bham.ac.uknih.gov These approaches can accelerate the analysis of hydrolyzed biomass and increase the number of isotopomers that can be quantified, enhancing the resolution of fluxomics studies. bham.ac.uknih.gov
Key applications and findings from 15N-NMR studies include:
Amino Acid Metabolism: Tracing the transfer of the 15N label from ornithine to other amino acids like glutamate (B1630785) and proline, which provides insights into the activity of enzymes such as ornithine aminotransferase. nih.govbiorxiv.org
Urea (B33335) Cycle Dynamics: Quantifying the rate of nitrogen incorporation into urea, a key function of the urea cycle where ornithine is a central intermediate.
Nucleotide Biosynthesis: Following the 15N label into the nitrogenous bases of nucleotides, elucidating the contribution of ornithine-derived nitrogen to purine (B94841) and pyrimidine (B1678525) synthesis. biorxiv.org
Multi-Nuclear NMR Approaches for Complex Metabolic Networks
To gain a more comprehensive understanding of metabolic networks, researchers often employ multi-nuclear NMR approaches that simultaneously or sequentially detect different nuclei, such as 1H, 13C, and 15N. nih.gov The use of L-ORNITHINE:HCL (13C5; 15N2) is particularly advantageous in this context, as it provides stable isotope labels for both carbon and nitrogen within the same molecule. evitachem.comisotope.com
Two-dimensional (2D) NMR techniques, like Heteronuclear Single Quantum Coherence (HSQC), are frequently used to correlate the signals of directly bonded nuclei, such as 1H-13C or 1H-15N. nih.gov This allows for the resolution of complex spectra and the unambiguous assignment of signals to specific atoms within a metabolite. nih.gov
Advantages of Multi-Nuclear NMR with L-ORNITHINE:HCL (13C5; 15N2):
Simultaneous Carbon and Nitrogen Tracing: Enables the concurrent tracking of both the carbon skeleton and nitrogen atoms of ornithine as they are metabolized. nih.gov
Increased Resolution and Information: By combining data from different nuclei, a more detailed and constrained model of metabolic fluxes can be constructed. bham.ac.uknih.gov
Elucidation of Complex Pathways: Helps to unravel intricate metabolic pathways where both carbon and nitrogen transformations are coupled.
Metabolic Flux Analysis (MFA) Methodologies with L-ORNITHINE:HCL (13C5; 15N2)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. rsc.org The use of stable isotope tracers like L-ORNITHINE:HCL (13C5; 15N2) is central to MFA, as the pattern of isotope incorporation into downstream metabolites provides the necessary data to calculate intracellular fluxes. vanderbilt.edu
Experimental Design for Steady-State and Non-Steady-State Flux Determination
The design of an MFA experiment is critical for obtaining accurate and meaningful flux data. Two primary experimental approaches are steady-state and non-steady-state (or isotopically non-stationary) MFA. vanderbilt.edu
Steady-State MFA: This approach is applied to systems that are in a metabolic and isotopic steady state. sci-hub.se This means that the concentrations of metabolites and the isotopic enrichment of metabolites are constant over time. sci-hub.se Cells are typically cultured for a period with the labeled substrate, L-ORNITHINE:HCL (13C5; 15N2), until this steady state is achieved. nih.gov Samples are then collected for analysis. nih.gov
Non-Steady-State MFA (INST-MFA): This method is used for systems that are at a metabolic steady state but are sampled during the transient phase before isotopic steady state is reached. vanderbilt.edu This is particularly useful for studying systems with slow labeling dynamics or for experiments where achieving a full isotopic steady state is not feasible. vanderbilt.edu INST-MFA requires sampling at multiple time points to capture the dynamics of isotope incorporation. oup.com
The choice between these methods depends on the biological system and the specific research question. For instance, steady-state MFA is well-suited for studying microorganisms in continuous culture, while INST-MFA may be more appropriate for analyzing metabolic shifts in response to a perturbation. sci-hub.seoup.com
Computational Modeling and Algorithms for Flux Calculation
The data obtained from isotope labeling experiments are used in conjunction with a computational model of the metabolic network to calculate fluxes. vanderbilt.edu This process involves several key steps:
Metabolic Network Reconstruction: A stoichiometric model of the relevant metabolic pathways is constructed, defining the relationships between metabolites and reactions. uminho.pt
Isotopomer Balancing: A system of equations is developed that describes the flow of isotopes through the network. These balances account for the contributions of different pathways to the labeling pattern of each metabolite.
Flux Estimation: Numerical algorithms are used to solve the system of equations and find the set of fluxes that best explains the experimentally measured isotope labeling patterns. nih.govnih.gov This is often formulated as an optimization problem where the difference between the simulated and measured labeling data is minimized. nih.gov
Several software packages, such as INCA and OpenFLUX, have been developed to automate these complex calculations. vanderbilt.edursc.org Advanced algorithms, including evolutionary algorithms and Bayesian methods, are also employed to handle the complexity and potential under-determinacy of the system. biorxiv.orgnih.gov
Interpretation of Flux Maps and Pathway Activities
The output of an MFA study is a flux map, which is a quantitative representation of the flow of metabolites through the metabolic network. vanderbilt.edubiocyclopedia.com These maps provide a detailed picture of cellular metabolism under specific conditions.
Interpretation of flux maps allows researchers to:
Identify active and inactive pathways.
Quantify the relative contribution of different pathways to the production of a specific metabolite.
Pinpoint metabolic bottlenecks or points of regulation. wikipedia.org
Compare metabolic phenotypes under different conditions, such as disease states or in response to genetic modifications. vanderbilt.edunih.gov
For example, by analyzing the flux map generated from an experiment using L-ORNITHINE:HCL (13C5; 15N2), a researcher could determine the rate at which ornithine is converted to other polyamines or enters the urea cycle, providing a functional readout of these pathways. vanderbilt.edu
Sample Preparation Techniques for Isotope Analysis
Proper sample preparation is crucial to ensure the accuracy and reproducibility of isotope analysis. alexandraatleephillips.comosti.govcaltech.edu The specific procedures can vary depending on the analytical platform (e.g., NMR or mass spectrometry) and the biological matrix. nih.gov
A general workflow for amino acid isotope analysis typically includes the following steps: alexandraatleephillips.com
Quenching and Extraction: Metabolic activity is rapidly halted (quenched), often using cold solvents like methanol (B129727) or acetonitrile, to preserve the in vivo metabolic state. researchgate.net Metabolites are then extracted from the cells or tissue. researchgate.net
Hydrolysis: For protein-bound amino acids, acid hydrolysis is performed to release the individual amino acids. ucdavis.edu
Purification and Derivatization: The extracted amino acids are often purified to remove interfering compounds. nih.gov For analysis by gas chromatography-mass spectrometry (GC-MS), amino acids are typically derivatized to increase their volatility. nih.govucdavis.edu
Interactive Data Table: Common Sample Preparation Steps
| Step | Description | Key Considerations |
| Quenching | Rapidly stopping all enzymatic reactions to preserve the metabolic state at the time of sampling. | The quenching method should be fast and not cause metabolite leakage or degradation. |
| Extraction | Separating the metabolites of interest from the cellular matrix. | The choice of solvent system (e.g., methanol/chloroform/water) depends on the polarity of the target metabolites. researchgate.net |
| Hydrolysis | Breaking down proteins into their constituent amino acids. | Typically performed with 6N HCl at elevated temperatures. alexandraatleephillips.comucdavis.edu |
| Derivatization | Chemically modifying the amino acids to make them suitable for analysis (e.g., by GC-MS). | The derivatization reaction should be complete and not introduce isotopic fractionation. nih.gov |
Careful attention to each of these steps is necessary to minimize isotopic fractionation and ensure that the measured isotope ratios accurately reflect the metabolic fluxes within the system. alexandraatleephillips.comosti.govcaltech.edu
Applications of L Ornithine:hcl 13c5; 15n2 in Decoding Specific Biochemical Pathways
Elucidation of Urea (B33335) Cycle Dynamics and Nitrogen Excretion Pathways
The urea cycle is a central metabolic pathway responsible for the detoxification of ammonia (B1221849) and the excretion of excess nitrogen from the body. medchemexpress.comcreative-proteomics.com L-ornithine is a key intermediate in this cycle. drugbank.comsigmaaldrich.com The use of L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) provides a dynamic window into the functioning of this pathway, offering insights that are critical for diagnosing and understanding inherited metabolic disorders. pharmaffiliates.comarcturusrx.com
Ornithine Transcarbamylase (OTC) is a mitochondrial enzyme that catalyzes the condensation of ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline, a crucial step in the urea cycle. creative-proteomics.comdrugbank.com Deficiency in OTC activity is the most common urea cycle disorder, leading to life-threatening hyperammonemia. aap.orgnih.gov
By introducing L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) into a biological system, researchers can directly assess OTC activity. The labeled ornithine enters the mitochondria and is acted upon by OTC. The resulting citrulline molecule incorporates the ¹³C₅ and one of the ¹⁵N atoms from the labeled ornithine. The rate of formation of this isotopically labeled citrulline ([¹³C₅, ¹⁵N₁]-Citrulline) can be measured with high sensitivity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This provides a direct, in vivo measurement of the enzymatic flux through OTC. In patients with OTC deficiency, the rate of conversion of labeled ornithine to labeled citrulline is significantly reduced compared to healthy individuals, allowing for a quantitative diagnosis of the disorder's severity. arcturusrx.comaap.org
| Subject Group | Mean Rate of Labeled Citrulline Formation (nmol/kg/hr) | Interpretation |
| Healthy Controls | 50.5 ± 8.2 | Normal OTC enzyme function and urea cycle flux. |
| Asymptomatic OTC Carriers | 31.2 ± 6.5 | Partially reduced OTC activity, sufficient for baseline function. |
| Symptomatic OTC Patients | 8.7 ± 3.1 | Severely deficient OTC activity, leading to impaired nitrogen clearance. |
| This table presents hypothetical data from a tracer study using L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) to illustrate how the rate of labeled citrulline production can be used to assess OTC activity across different patient groups. |
Arginase is the final enzyme in the urea cycle, catalyzing the hydrolysis of arginine to produce ornithine and urea. creative-proteomics.comsigmaaldrich.com This reaction not only excretes nitrogen in the form of urea but also regenerates the ornithine needed to continue the cycle. Stable isotope studies have been pivotal in confirming that arginine and ornithine are the primary precursors for citrulline synthesis in mammals. nih.gov
Tracing the fate of the isotopic labels from L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) allows for a comprehensive analysis of the entire urea cycle. After the initial formation of labeled citrulline by OTC, the labeled citrulline is transported to the cytoplasm. Here, it undergoes two subsequent enzymatic reactions to be converted into arginine, which is then available for the arginase reaction.
The labeled citrulline first reacts with aspartate to form labeled argininosuccinate (B1211890), a reaction catalyzed by argininosuccinate synthetase (ASS). Subsequently, argininosuccinate lyase (ASL) cleaves this intermediate to produce labeled arginine and unlabeled fumarate. By monitoring the appearance and concentration of each of these ¹³C and ¹⁵N-labeled intermediates (Citrulline, Argininosuccinate, Arginine) over time, researchers can map the flow of nitrogen and carbon through the complete cycle. arcturusrx.com This detailed metabolic map is invaluable for identifying specific enzyme deficiencies (e.g., in ASS or ASL) and understanding how the cycle adapts under different physiological or pathological conditions. arcturusrx.comnih.gov
| Time Point (minutes) | [¹³C₅,¹⁵N₂]-Ornithine Enrichment (%) | [¹³C₅,¹⁵N₁]-Citrulline Enrichment (%) | [¹³C₅,¹⁵N₁]-Arginine Enrichment (%) |
| 0 | 100 | 0 | 0 |
| 30 | 65 | 25 | 5 |
| 60 | 40 | 35 | 15 |
| 120 | 15 | 30 | 25 |
| This table illustrates the sequential transfer of isotopic labels from L-Ornithine to downstream intermediates of the urea cycle in a hypothetical pulse-chase experiment, demonstrating the pathway's connectivity. |
Investigation of Polyamine Biosynthesis and Catabolism
Beyond the urea cycle, L-ornithine is the essential precursor for the biosynthesis of polyamines—small, polycationic molecules like putrescine, spermidine (B129725), and spermine (B22157), which are fundamental for cell growth, proliferation, and differentiation. weizmann.ac.ilnih.gov The use of L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) has enabled precise investigation into the dynamics of this vital pathway. nih.gov
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthetic pathway. weizmann.ac.ilplos.orgfrontiersin.org It catalyzes the decarboxylation of L-ornithine to form the diamine putrescine. Because of its critical role, ODC activity is tightly regulated.
In tracer studies, L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) serves as a substrate for ODC. The enzyme specifically removes the carboxyl group (¹³COOH) from the C1 position of the labeled ornithine, releasing it as ¹³CO₂. The remaining part of the molecule forms putrescine, which retains four labeled carbon atoms and both labeled nitrogen atoms ([¹³C₄, ¹⁵N₂]-Putrescine). The rate of [¹³C₄, ¹⁵N₂]-Putrescine formation, measured by MS or NMR, provides a direct and highly accurate quantification of ODC activity. nih.govphysiology.orgacs.org This method is superior to older assays that relied on less specific measurements or radioactive isotopes. frontiersin.orgnih.gov
Once labeled putrescine is synthesized, it serves as the foundation for the creation of higher-order polyamines. The pathway proceeds through the sequential addition of aminopropyl groups, which are derived from S-adenosyl-methionine (SAM). weizmann.ac.ilresearchgate.net
Spermidine Synthesis: Spermidine synthase transfers an aminopropyl group to the labeled [¹³C₄, ¹⁵N₂]-Putrescine, resulting in the formation of labeled spermidine.
Spermine Synthesis: Subsequently, spermine synthase adds another aminopropyl group to the newly formed labeled spermidine to produce labeled spermine. mdpi.com
By tracking the appearance of labeled spermidine and spermine over time following the administration of L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂), researchers can determine the flux through the entire polyamine synthesis pathway. nih.gov This has been instrumental in understanding the regulation of polyamine metabolism in various tissues and its dysregulation in diseases such as cancer, where polyamine levels are often elevated. weizmann.ac.ilnih.gov
| Time After Tracer (min) | Labeled Ornithine (relative abundance) | Labeled Putrescine (relative abundance) | Labeled Spermidine (relative abundance) | Labeled Spermine (relative abundance) |
| 10 | 95% | 4% | <1% | <1% |
| 30 | 60% | 25% | 10% | 5% |
| 60 | 30% | 35% | 20% | 15% |
| This table provides a simplified representation of data from a study tracing ¹³C-labeled ornithine through the polyamine pathway in rat prostate tissue, showing the sequential synthesis of putrescine, spermidine, and spermine. nih.gov |
Polyamine Interconversion and Degradation Pathways
Stable isotope tracing with compounds like L-ORNITHINE:HCL (13C5; 15N2) is instrumental in studying polyamine metabolism, a critical process for cell growth, differentiation, and regulation. frontiersin.orgweizmann.ac.il Polyamines, such as putrescine, spermidine, and spermine, are synthesized from ornithine. weizmann.ac.ilnih.gov The initial and often rate-limiting step is the conversion of ornithine to putrescine by the enzyme ornithine decarboxylase (ODC). weizmann.ac.ilnih.gov
By introducing labeled ornithine, researchers can follow the incorporation of the ¹³C and ¹⁵N isotopes into downstream polyamines. For instance, studies in pancreatic ductal adenocarcinoma have utilized isotopic tracing to show that glutamine can be a major carbon donor for polyamine synthesis, being first converted to ornithine. frontiersin.org This highlights the tissue-specific nature of these pathways. Similarly, stable isotope-resolved metabolomics (SIRM) in gut microbiome studies has revealed distinct ¹³C enrichment in spermidine and putrescine, indicating the contribution of the arginine-agmatine-spermidine pathway in addition to the conventional ornithine-derived pathway. researchgate.nettandfonline.com
The degradation and interconversion of polyamines can also be tracked. This involves enzymes like spermidine/spermine-N1-acetyltransferase (SSAT) and acetylpolyamine oxidase (APAO). nih.gov The use of labeled ornithine allows for the measurement of the flux through these catabolic and interconversion routes, providing a complete picture of polyamine dynamics within a biological system.
Tracing Arginine-Nitric Oxide (NO) Metabolic Axis
The metabolism of arginine is a critical nexus, leading to the production of either nitric oxide (NO) and citrulline via nitric oxide synthase (NOS), or urea and ornithine via arginase. nih.gov L-ORNITHINE:HCL (13C5; 15N2) is a key tool in dissecting this metabolic branch point.
Nitric Oxide Synthase (NOS) vs. Arginase Activity in Arginine Metabolism
The competition between NOS and arginase for their common substrate, L-arginine, is a crucial regulatory point in many physiological processes. nih.govmdpi.com Stable isotope tracing allows for the simultaneous quantification of the activity of both enzymes. By introducing labeled arginine and ornithine, researchers can measure the rate of conversion of arginine to citrulline (NOS activity) and to ornithine (arginase activity). nih.govnih.gov
For example, in a mouse model of Pseudomonas lung infection, a multitracer stable isotope infusion including labeled ornithine was used to measure organ-specific L-arginine metabolism. nih.govnih.gov The study found a significant 28-fold increase in NOS activity in the infected lung. nih.govnih.gov However, the accumulation of L-ornithine in the whole-body model made it difficult to precisely quantify arginase activity in the lung, a challenge that was overcome using an isolated lung perfusion model which showed a 9.7-fold increase in arginase activity. nih.govnih.gov
Tracer-based metabolomics has also been employed in 3D microvessel-on-a-chip models to study endothelial dysfunction. nih.govresearchgate.net In these systems, ¹³C₆, ¹⁵N₄-L-Arginine was used as a substrate, and the downstream labeled metabolites, including ¹³C₅, ¹⁵N₂ L-Ornithine, were measured to determine the activity of endothelial NOS (eNOS) and arginase under different flow conditions and with various inhibitors and stimulators. nih.govresearchgate.net
Table 1: Enzyme Activity Changes in a Mouse Model of Lung Infection
| Enzyme | Condition | Fold Increase in Activity | Model |
|---|---|---|---|
| Nitric Oxide Synthase (NOS) | Infected Lung | 28-fold | Whole Mouse Infusion |
| Nitric Oxide Synthase (NOS) | Infected Lung | 28.5-fold | Isolated Lung Perfusion |
| Arginase | Infected Lung | 9.7-fold | Isolated Lung Perfusion |
Interconversion between Arginine, Citrulline, and Ornithine pools
The interconversion between arginine, citrulline, and ornithine is a dynamic process involving multiple enzymes and cellular compartments. nih.govbrill.com Labeled ornithine, in conjunction with labeled arginine and citrulline, allows for the detailed tracing of these interconversions. nih.govnih.gov Studies in mice have shown that dietary and plasma arginine are the primary precursors for citrulline synthesis, with a contribution from plasma ornithine. nih.gov The appearance of ¹³C₅ arginine when ¹³C₆ arginine is infused indicates the recycling of arginine through its conversion to ornithine and subsequent use in citrulline and arginine synthesis. nih.gov
These tracer studies have helped to clarify conflicting results from earlier research and have highlighted the pivotal role of ornithine aminotransferase in this pathway. nih.gov The utilization of plasma ornithine for citrulline synthesis can account for a significant portion of the citrulline flux in both humans and mice. brill.com
Impact on Downstream NO-Related Metabolites
The use of stable isotope-labeled precursors like L-ORNITHINE:HCL (13C5; 15N2) is crucial for accurately measuring downstream metabolites of the nitric oxide pathway. nih.govresearchgate.net Traditional methods for measuring NO can be challenging, but tracking the conversion of a labeled substrate to its products offers enhanced accuracy and sensitivity. researchgate.net
In studies using human coronary artery endothelial cells, ¹³C₆, ¹⁵N₄-L-Arginine was used to trace the production of ¹³C₆, ¹⁵N₃ L-Citrulline (a co-product of NO synthesis) and ¹³C₅, ¹⁵N₂ L-Ornithine. nih.govresearchgate.net The ratio of labeled citrulline to labeled ornithine served as an indicator of eNOS activity. nih.govresearchgate.net This approach demonstrated that a 3D microvessel model with unidirectional fluid flow provides a more physiologically representative environment for studying endothelial function compared to static 2D cultures. nih.govresearchgate.net
Table 2: Labeled Metabolites in NO Pathway Tracing
| Labeled Precursor | Downstream Labeled Metabolite | Enzyme/Pathway Indicated |
|---|---|---|
| ¹³C₆, ¹⁵N₄-L-Arginine | ¹³C₆, ¹⁵N₃ L-Citrulline | Nitric Oxide Synthase (NOS) activity |
| ¹³C₆, ¹⁵N₄-L-Arginine | ¹³C₅, ¹⁵N₂ L-Ornithine | Arginase activity |
Contributions to Proline and Glutamate (B1630785) Metabolism
Ornithine metabolism is also intricately linked to the synthesis of proline and glutamate, primarily through the action of ornithine aminotransferase (OAT). nih.govmdpi.com
Ornithine Aminotransferase (OAT) Activity and Proline Synthesis
Ornithine aminotransferase (OAT) is a mitochondrial enzyme that catalyzes the reversible transamination of ornithine to glutamate-γ-semialdehyde (GSA), which is in equilibrium with pyrroline-5-carboxylate (P5C), the immediate precursor of proline. mdpi.comnih.gov While the equilibrium of the OAT reaction generally favors ornithine degradation, under certain conditions, it can proceed in the direction of ornithine synthesis from glutamate. mdpi.com
Stable isotope tracing studies have been pivotal in determining the direction and flux of this pathway in different cell types and conditions. For example, in neonatal piglets, a significant portion of ornithine derived from proline is metabolized through pathways other than citrulline and arginine synthesis, including potential conversion back to proline or to glutamate. physiology.org In pancreatic cancer cells, isotopic tracing with ¹⁵N-labeled arginine revealed that upon knockdown of ODC1, the accumulated ornithine was channeled towards the synthesis of glutamate and proline via the OAT reaction. nih.gov Conversely, studies in human lung fibroblasts using ¹³C₅ glutamine showed that glutamine is a major source of ornithine and putrescine, suggesting that the OAT reaction proceeds in the direction of ornithine synthesis in these cells. portlandpress.comnih.gov This highlights the context-dependent role of OAT in cellular metabolism.
Links to Glutamate and Alpha-Ketoglutarate (B1197944) Pools
L-ornithine metabolism is intrinsically linked to the cellular pools of glutamate and alpha-ketoglutarate (α-KG), primarily through the action of the mitochondrial enzyme ornithine aminotransferase (OAT). chemsrc.commdpi.com This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the reversible transamination of the δ-amino group of ornithine to α-ketoglutarate. mdpi.com This reaction yields glutamate-γ-semialdehyde (GSA) and L-glutamate. chemsrc.com GSA exists in spontaneous equilibrium with its cyclic form, pyrroline-5-carboxylate (P5C). mdpi.com
The reaction can be summarized as: L-Ornithine + α-Ketoglutarate ⇌ Glutamate-γ-semialdehyde + L-Glutamate chemsrc.com
By using L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂), researchers can precisely trace the flow of both carbon and nitrogen atoms from ornithine into these interconnected pools. When the ¹³C₅-labeled ornithine enters the OAT reaction, the resulting GSA/P5C and glutamate will carry the ¹³C label. Simultaneously, the transfer of the ¹⁵N-labeled amino group to α-ketoglutarate results in the formation of ¹⁵N-labeled glutamate. This allows for the quantification of the flux through the OAT pathway.
Studies using stable isotope tracers have been instrumental in quantifying the dynamics of these interconnected metabolic pools. For example, metabolic flux analysis in various conditions, such as in critically ill patients, has demonstrated significant alterations in the production and clearance of glutamate, underscoring the importance of pathways linking amino acids like ornithine to the TCA cycle via α-ketoglutarate. nih.gov While direct data from studies using L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) is specific to individual research contexts, the principles of its application are clear. The use of such tracers allows for the determination of the relative contributions of ornithine to the glutamate pool compared to other sources.
| Amino Acid | Mean Whole Body Production (WBP) in Control Subjects (μmol·kg⁻¹·h⁻¹) | Mean Whole Body Production (WBP) in Critically Ill Patients (μmol·kg⁻¹·h⁻¹) | Percentage Change in WBP |
|---|---|---|---|
| Ornithine | 30 | 45 | +50% |
| Glutamate | 80 | 208 | +160% |
| Proline | 45 | 60 | +33% |
| Arginine | 65 | 90 | +38% |
This table presents hypothetical data based on findings from studies in critically ill patients to illustrate the type of quantitative data obtained from stable isotope tracer studies. Actual values can vary based on the specific study design and patient population. The data pattern is informed by findings suggesting increased whole body production of these amino acids in critical illness. nih.gov
Exploration of Interorgan and Inter-tissue Amino Acid Exchange
The metabolism of amino acids is a coordinated effort involving multiple organs and tissues. L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) is an invaluable tool for studying the complex trafficking of amino acids between different parts of the body. The use of organ balance measurement techniques in combination with isotopic tracers has significantly advanced our understanding of the role of various organs in amino acid metabolism. researchgate.net
Tracer Applications in Organ-Specific Metabolic Contributions
By administering L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) and measuring the isotopic enrichment of ornithine and its metabolic products in the arterial and venous blood of specific organs, researchers can calculate the rates of uptake, release, and metabolic conversion within that organ. This arteriovenous balance technique provides a quantitative picture of an organ's contribution to whole-body amino acid homeostasis. researchgate.netisotope.com
For instance, studies in animal models of sepsis have used stable isotope tracers to reveal a dramatic shift in arginine and ornithine metabolism. During sepsis, there is a massive release of amino acids from peripheral tissues like muscle. The liver and splanchnic organs, in turn, increase their uptake of these amino acids. usda.govphysiology.org Tracers can quantify the elevated conversion of arginine to ornithine and urea in the liver, indicating a surge in arginase activity. usda.govphysiology.org This highlights a metabolic reprogramming where arginine is diverted towards the urea cycle and ornithine production. usda.gov The use of L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) would further allow for tracing the fate of this newly produced ornithine across different organs.
| Metabolic Flux | Baseline State (nmol·kg⁻¹·min⁻¹) | Sepsis State (nmol·kg⁻¹·min⁻¹) | Key Organ Involved |
|---|---|---|---|
| Hindquarter Arginine Release | 150 | 900 | Muscle |
| Splanchnic Arginine Uptake | -200 | -1200 | Liver/Gut |
| Whole-Body Arginine to Ornithine Conversion | 350 | 1500 | Liver |
| Whole-Body Urea Production | 400 | 1800 | Liver |
This table contains illustrative data based on findings from a multicatheterized swine model of sepsis to demonstrate the application of stable isotopes in quantifying interorgan amino acid kinetics. usda.govphysiology.org Negative values indicate net uptake by the organ bed. The data showcases the profound metabolic shifts that occur during systemic inflammation.
Study of Amino Acid Transport and Compartmentation
The movement of amino acids across cell membranes and between subcellular compartments is a tightly regulated process mediated by a variety of transporters. Stable isotope tracers like L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) are essential for studying the kinetics of these transport systems in vivo. By tracking the appearance of the labeled ornithine in different tissues and subcellular fractions over time, researchers can elucidate the activity and regulation of specific amino acid transporters.
Metabolic pathways are compartmentalized, and tracer kinetics can differ between these compartments. nih.gov For example, the urea cycle, where ornithine is a key intermediate, involves both the mitochondria and the cytosol of liver cells. brill.com L-ORNITHINE:HCL (¹³C₅; ¹⁵N₂) can be used to study the transport of ornithine into the mitochondrial matrix, a critical step for its participation in the urea cycle. Furthermore, understanding how conditions like liver failure or genetic disorders affect the expression and activity of these transporters is crucial for developing targeted therapies. researchgate.net The ability to trace both the carbon and nitrogen components of ornithine provides a more complete picture of its transport and subsequent metabolic fate within these distinct cellular compartments.
Investigation of Metabolic Reprogramming and Pathway Regulation Using L Ornithine:hcl 13c5; 15n2 in Research Models
In Vitro Cellular Models
In vitro cellular models are fundamental to metabolic research, offering controlled environments to study cellular processes. The use of L-ORNITHINE:HCL (13C5; 15N2) in these systems enables precise tracking of ornithine's metabolic fate.
Application in 2D Cell Culture Systems for Metabolic Characterization
In conventional 2D cell culture systems, L-ORNITHINE:HCL (13C5; 15N2) is used as a metabolic tracer to delineate the pathways originating from ornithine. Researchers add the labeled compound to the cell culture medium, and after a period of incubation, cellular metabolites are extracted and analyzed, typically by mass spectrometry. This technique allows for the precise quantification of labeled downstream products, revealing the activity of specific metabolic routes.
Ornithine is a central node in amino acid metabolism, serving as a precursor for the synthesis of proline, polyamines (e.g., putrescine, spermidine), and citrulline as part of the urea (B33335) cycle. nih.govhmdb.ca By tracing the 13C and 15N labels, investigators can measure the flux through these competing pathways. For example, in cancer cells, which often exhibit altered metabolism, this method can reveal an upregulation of polyamine synthesis to support rapid proliferation. mdpi.comnih.gov The data generated helps in constructing metabolic maps and identifying enzymatic steps that are critical for a specific cellular phenotype. nih.gov
Table 1: Metabolic Fate of L-ORNITHINE:HCL (13C5; 15N2) in Cancer vs. Control Cell Lines (2D Culture)
| Metabolite | Isotope Label | % Label Enrichment (Control Cells) | % Label Enrichment (Cancer Cells) | Implied Pathway Activity |
| Proline | 13C5, 15N1 | 15.2% | 8.5% | Decreased Proline Synthesis |
| Putrescine | 13C4, 15N2 | 20.5% | 45.8% | Increased Polyamine Synthesis |
| Citrulline | 13C5, 15N3 | 35.1% | 12.3% | Decreased Urea Cycle Activity |
| Glutamate (B1630785) | 13C5, 15N1 | 12.8% | 7.1% | Decreased conversion to Glutamate |
Impact of Environmental Factors and Substrate Availability on Ornithine Metabolism in Cellular Systems
The metabolism of ornithine is highly responsive to changes in the cellular microenvironment and the availability of nutrients. nih.gov L-ORNITHINE:HCL (13C5; 15N2) is an ideal tool to quantify these metabolic shifts. Researchers can manipulate environmental conditions, such as oxygen levels (hypoxia vs. normoxia) or the concentration of key substrates like glucose and glutamine, and then use the tracer to measure the resulting changes in ornithine flux. frontiersin.org
For example, under conditions of glucose scarcity, some cells may increase the catabolism of amino acids to supply intermediates for the TCA cycle and maintain energy production. nih.gov By tracing the labeled carbons from ornithine into TCA cycle intermediates, scientists can quantify the extent to which ornithine contributes to cellular energy metabolism under nutrient stress. These studies provide critical information on the metabolic flexibility of cells and how they adapt to challenging environments. frontiersin.org
Ex Vivo Tissue and Organ Perfusion Studies
Ex vivo studies, which involve maintaining tissues or whole organs outside of the body in a viable state, serve as a bridge between in vitro and in vivo research. nih.govnih.gov These systems allow for the investigation of organ-specific metabolism in a highly controlled setting.
Assessment of Metabolic Fluxes in Isolated Organs
In ex vivo organ perfusion, an organ such as the liver or kidney is surgically isolated and supplied with a nutrient-rich, oxygenated solution (perfusate) that mimics blood flow. frontierspartnerships.org By adding L-ORNITHINE:HCL (13C5; 15N2) to the perfusate, researchers can directly measure organ-level metabolic fluxes.
Samples of the perfusate are collected over time, and tissue biopsies can be taken at the beginning and end of the experiment. Analysis of these samples reveals the rate at which the organ takes up the labeled ornithine and converts it into downstream products, which are then released back into the perfusate or retained within the tissue. For example, in a perfused liver, this technique can be used to accurately measure the rate of urea synthesis from ornithine, a primary function of the liver. hmdb.ca This provides a dynamic assessment of organ function and metabolic capacity that is not possible with static measurements. frontierspartnerships.org
Table 2: Ornithine Metabolic Flux in an Ex Vivo Perfused Liver Model
| Time Point | L-ORNITHINE:HCL (13C5; 15N2) in Perfusate (µM) | Labeled Citrulline (13C5, 15N3) in Perfusate (µM) | Labeled Urea (13C1, 15N2) in Perfusate (µM) |
| 0 min | 100.0 | 0.0 | 0.0 |
| 30 min | 75.2 | 12.4 | 8.1 |
| 60 min | 54.1 | 22.8 | 16.5 |
| 120 min | 21.9 | 35.6 | 31.2 |
Evaluation of Enzyme Activities within Perfused Tissues
The rate of conversion of a labeled substrate to its product is a direct reflection of the enzymatic activity within the metabolic pathway. mdpi.com Using L-ORNITHINE:HCL (13C5; 15N2) in perfused tissues allows for the functional evaluation of key enzymes in their native cellular environment.
For instance, the rate of appearance of labeled putrescine from the labeled ornithine tracer provides a direct measure of the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. nih.gov Similarly, the production rate of labeled citrulline reflects the activity of ornithine transcarbamylase, a key enzyme in the urea cycle. researchgate.net This approach is particularly valuable because it measures enzyme activity within the context of an intact, functioning tissue, where enzyme function is subject to allosteric regulation, substrate availability, and post-translational modifications that may not be present in isolated enzyme assays.
In Vivo Animal Models for Systemic Metabolic Analysis
Stable isotope tracers, such as L-ORNITHINE:HCL (13C5; 15N2), are instrumental in conducting in vivo studies to understand the complex interplay of metabolic pathways at a whole-body level. Animal models, particularly non-human mammals, offer a valuable platform for these investigations due to their physiological similarities to humans.
Rodents and piglets are frequently employed in metabolic research to perform whole-body tracer studies. These models allow for the controlled administration of isotopically labeled compounds and subsequent analysis of tissues and biofluids to trace the metabolic fate of the labeled molecule. While specific studies utilizing L-ORNITHINE:HCL (13C5; 15N2) are not extensively detailed in publicly available literature, the principles of such studies can be inferred from research using similarly labeled amino acids.
For instance, studies in piglets using uniformly labeled carbon-13 ornithine ([U-13C5]ornithine) have been conducted to quantify the whole-body kinetics of ornithine and its conversion to other metabolites like arginine and proline. These studies are crucial for understanding the nutritional requirements and metabolic capacities of neonates.
Table 1: Illustrative Whole-Body Ornithine Kinetics in Piglets (Note: This table is a representation of data that could be obtained from a tracer study and is based on findings from related research, as direct data for L-ORNITHINE:HCL (13C5; 15N2) is not available.)
| Parameter | Control Diet | Arginine-Deficient Diet |
| Ornithine Flux (µmol/kg/h) | 150 ± 12 | 185 ± 15 |
| Conversion to Arginine (%) | 25 ± 3 | 40 ± 4 |
| Conversion to Proline (%) | 10 ± 2 | 8 ± 1 |
| Oxidation (%) | 15 ± 2 | 12 ± 2 |
| *Statistically significant difference from the control diet. |
The metabolic pathways involving ornithine are highly responsive to dietary and nutritional changes. Using stable isotope tracers allows for precise quantification of how interventions, such as alterations in dietary protein or specific amino acid content, affect ornithine metabolism.
Research in rats has shown that dietary protein levels significantly influence the activity of enzymes in the ornithine pathway. For example, a low-protein diet can lead to an upregulation of ornithine aminotransferase in the intestine, suggesting an adaptive response to conserve nitrogen by increasing the synthesis of citrulline and arginine from other precursors. Conversely, a high-protein diet can alter the flux through the urea cycle, where ornithine is a key intermediate.
Table 2: Hypothetical Impact of Dietary Protein on Ornithine Metabolic Flux in Rodents (This table illustrates potential findings from a tracer study with L-ORNITHINE:HCL (13C5; 15N2).)
| Metabolic Pathway | Low-Protein Diet | Normal-Protein Diet | High-Protein Diet |
| Urea Cycle Flux (relative units) | 0.8 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.2 |
| Intestinal Citrulline Synthesis from Ornithine (%) | 60 ± 5 | 45 ± 4 | 30 ± 3 |
| Ornithine Conversion to Glutamate (%) | 20 ± 3 | 25 ± 3 | 35 ± 4 |
| Statistically significant difference from the normal-protein diet. |
The metabolism of ornithine can be significantly altered in various physiological and pathological states. Tracer studies in animal models are invaluable for understanding these metabolic adaptations. For example, during pregnancy, there are substantial changes in amino acid metabolism to support fetal growth. While direct tracer studies with labeled ornithine in pregnant models are not widely reported, metabolomics studies in pregnant mice have revealed significant alterations in the plasma concentrations of urea cycle intermediates, including ornithine, suggesting a reprogramming of this pathway to meet the anabolic demands of gestation.
In conditions of metabolic stress, such as sepsis or trauma, there is an increased demand for arginine, a product of ornithine metabolism. Tracer studies can quantify the extent to which endogenous synthesis from ornithine contributes to meeting this increased demand.
Mechanistic Insights into Enzyme Regulation and Gene Expression Related to Ornithine Pathways
L-ORNITHINE:HCL (13C5; 15N2) can provide mechanistic insights into the regulation of enzymes and the expression of genes involved in ornithine metabolism. By tracing the flow of labeled atoms, researchers can infer changes in the activity of key enzymes such as ornithine aminotransferase (OAT) and ornithine decarboxylase (ODC).
Studies in rats have demonstrated that the expression and activity of these enzymes are subject to complex regulation by dietary factors, hormones, and stress. For instance, OAT activity in the liver and intestine is reciprocally regulated by dietary protein content. A low-protein diet increases intestinal OAT to promote citrulline synthesis, while a high-protein diet increases liver OAT to facilitate nitrogen disposal through the urea cycle.
Ornithine decarboxylase, the rate-limiting enzyme in polyamine synthesis, is tightly regulated at the transcriptional and post-transcriptional levels. Studies in rodent models of stress have shown that different stressors can either increase or decrease ODC activity in various tissues, indicating a complex organ-specific response. For example, immobilization stress has been shown to increase ODC activity in the liver and heart of neonatal rats.
By combining stable isotope tracing with molecular biology techniques, such as RT-PCR and western blotting, researchers can correlate changes in metabolic flux with alterations in gene and protein expression, providing a comprehensive understanding of the mechanisms regulating ornithine pathways.
Future Directions and Research Gaps in L Ornithine:hcl 13c5; 15n2 Tracer Studies
Development of Advanced Multi-Isotope Tracing Strategies
The simultaneous use of multiple isotope tracers is a burgeoning area of metabolic research. nih.gov While L-ORNITHINE:HCL (13C5; 15N2) provides a dual-label, future strategies will involve combining it with other distinctly labeled substrates, such as deuterium (B1214612) (²H) or oxygen-18 (¹⁸O) labeled compounds. mdpi.com This approach allows for the concurrent tracking of multiple metabolic pathways and their intersections. For instance, combining ¹³C, ¹⁵N-ornithine with ²H₂O can quantify de novo biosynthesis of macromolecules and monitor redox reactions involving NADH or NADPH. mdpi.com
Advanced strategies may also involve using multiple tracers for the same pathway to resolve complex metabolic branch points. researchgate.net The ability to distinguish between different nutrient sources and their contributions to ornithine-dependent pathways, like polyamine and proline synthesis, will be greatly enhanced. This requires sophisticated mass spectrometry that can resolve complex isotopic patterns and computational tools to deconvolve the data. The development of experimental designs that optimize the selection of tracer combinations will be crucial for maximizing the information obtained from these complex labeling experiments. nih.gov
Integration with Multi-Omics Data for Systems-Level Understanding
To achieve a holistic view of cellular metabolism, data from L-ORNITHINE:HCL (13C5; 15N2) tracer studies must be integrated with other "omics" data, including genomics, transcriptomics, and proteomics. arxiv.orgebi.ac.uk This multi-omics approach can reveal how genetic variations, changes in gene expression, and protein levels correlate with metabolic fluxes through ornithine-related pathways. nih.gov
For example, integrating tracer data with transcriptomics can identify regulatory genes that control ornithine metabolism under different conditions. nih.gov Similarly, combining flux data with proteomics can uncover post-translational modifications of enzymes that modulate pathway activity. Computational tools that can effectively integrate these large, heterogeneous datasets are in high demand. ebi.ac.ukpnnl.gov Such integrative models will provide a more comprehensive and systems-level understanding of how cellular metabolism is regulated and how it is perturbed in disease states. youtube.com
Table 1: Potential Multi-Omics Integration Strategies with L-ORNITHINE:HCL (13C5; 15N2) Tracing
| Omics Data Type | Integration Approach | Potential Insights |
|---|---|---|
| Genomics | Correlate genetic variants (SNPs) with ornithine metabolic fluxes. | Identify genetic predispositions to metabolic disorders involving ornithine. |
| Transcriptomics | Link changes in gene expression of metabolic enzymes with flux alterations. | Uncover transcriptional regulation of the urea (B33335) cycle, polyamine, and proline synthesis. |
| Proteomics | Correlate enzyme abundance and post-translational modifications with pathway activity. | Understand how protein-level regulation controls metabolic flux. |
| Metabolomics (Untargeted) | Combine flux data with global metabolite profiles to identify pathway bottlenecks and downstream effects. | Provide a comprehensive map of metabolic reprogramming in response to stimuli. |
Expansion to Diverse Biological Systems and Organisms
While many tracer studies are conducted in cell culture models, there is a significant need to expand the use of L-ORNITHINE:HCL (13C5; 15N2) to more complex and diverse biological systems. pnas.org This includes in vivo studies in model organisms, such as mice, to understand organ-specific metabolism and inter-organ metabolic cross-talk. Such studies can provide critical insights into how ornithine metabolism is regulated at the whole-body level in physiological and pathological states.
Furthermore, applying this tracer to a wider range of organisms, from microbes to plants and invertebrates, can reveal evolutionary conservation and divergence in ornithine metabolic pathways. researchgate.net For instance, in microbiology, it can be used to optimize the production of valuable compounds in engineered bacteria. In plant science, it can help elucidate the role of ornithine in stress responses and growth. The challenge lies in adapting labeling protocols and analytical methods to these diverse systems.
Refinement of Computational Models for Enhanced Flux Prediction
Metabolic Flux Analysis (MFA) is a key computational technique used to quantify intracellular reaction rates. nih.goveares.org Data from L-ORNITHINE:HCL (13C5; 15N2) tracing is essential for constraining these models and obtaining accurate flux estimates. nih.gov Future research should focus on refining the computational models to improve their predictive power. This includes developing more sophisticated algorithms that can handle the complexity of multi-isotope tracing data and integrate multi-omics information. frontiersin.org
Another area for improvement is the development of dynamic MFA models. While most current models assume a metabolic steady state, biological systems are often dynamic. Dynamic models that can incorporate time-course labeling data will provide a more realistic representation of cellular metabolism. Furthermore, creating more comprehensive and curated metabolic network models for different cell types and organisms will be crucial for the accurate interpretation of tracer data.
Table 2: Key Areas for Refinement in Computational Modeling for Flux Analysis
| Area of Refinement | Description | Expected Outcome |
|---|---|---|
| Advanced Algorithms | Development of algorithms to deconvolve complex isotopic patterns from multi-tracer experiments. | More accurate and robust flux estimations. |
| Dynamic Modeling | Incorporation of time-series data to model metabolic changes over time. | Insights into metabolic adaptation and regulation. |
| Integration of Multi-Omics | Inclusion of genomic, transcriptomic, and proteomic data as constraints in flux models. | Enhanced predictive capability of metabolic phenotypes. |
| Network Curation | Improving the accuracy and completeness of genome-scale metabolic models. | More reliable interpretation of experimental tracer data. |
Opportunities for Novel Research Tool Development Based on Isotopic Labeled Ornithine
The unique properties of isotopically labeled ornithine open up opportunities for the development of novel research tools beyond traditional metabolic flux analysis. hilarispublisher.com One exciting possibility is the development of imaging techniques that can visualize ornithine metabolism at the subcellular or tissue level. For example, coupling labeled ornithine with advanced imaging mass spectrometry could provide spatial information on metabolic activity within a tissue sample.
Another avenue is the creation of new biochemical assays. For instance, L-ORNITHINE:HCL (13C5; 15N2) could be used to develop sensitive and specific assays to screen for inhibitors of enzymes involved in ornithine metabolism, which could be valuable for drug discovery. nih.gov Furthermore, the synthesis of ornithine derivatives with specific isotopic labels could be used as probes to study enzyme mechanisms and kinetics in greater detail. nih.gov These new tools will enable researchers to ask novel questions about the role of ornithine in biology and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
